![molecular formula C16H36N2O B14217211 (2R)-1-[2-(undecylamino)ethylamino]propan-2-ol CAS No. 627525-07-9](/img/structure/B14217211.png)
(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol is an organic compound with a complex structure that includes an amino group, an ethylamino group, and a long undecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[2-(undecylamino)ethylamino]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminoethanol with undecylamine under controlled conditions to form the intermediate product. This intermediate is then further reacted with ®-epichlorohydrin to yield the final compound. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell signaling and membrane interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of (2R)-1-[2-(undecylamino)ethylamino]propan-2-ol involves its interaction with biological membranes and proteins. The long undecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or altering membrane-associated processes. The amino groups can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-1-[2-(dodecylamino)ethylamino]propan-2-ol
- (2R)-1-[2-(decylamino)ethylamino]propan-2-ol
- (2R)-1-[2-(octylamino)ethylamino]propan-2-ol
Uniqueness
(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol is unique due to its specific chain length and stereochemistry, which can influence its physical and chemical properties. The undecyl chain provides a balance between hydrophobic and hydrophilic interactions, making it particularly effective in applications requiring amphiphilic compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
627525-07-9 |
|---|---|
Formule moléculaire |
C16H36N2O |
Poids moléculaire |
272.47 g/mol |
Nom IUPAC |
(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol |
InChI |
InChI=1S/C16H36N2O/c1-3-4-5-6-7-8-9-10-11-12-17-13-14-18-15-16(2)19/h16-19H,3-15H2,1-2H3/t16-/m1/s1 |
Clé InChI |
IQFHQMJZNWEHRQ-MRXNPFEDSA-N |
SMILES isomérique |
CCCCCCCCCCCNCCNC[C@@H](C)O |
SMILES canonique |
CCCCCCCCCCCNCCNCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


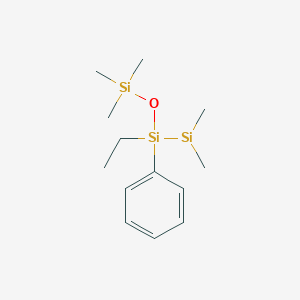
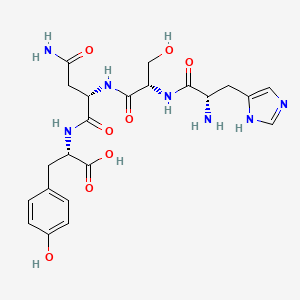
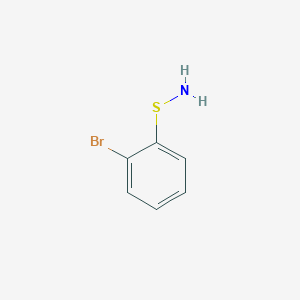
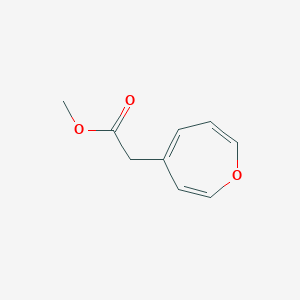
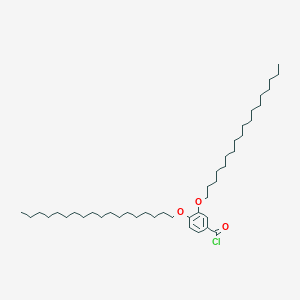
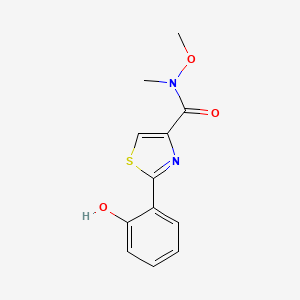
![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
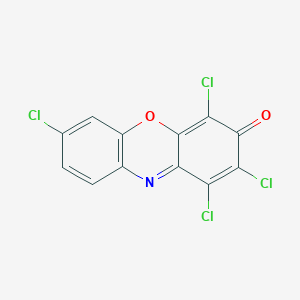

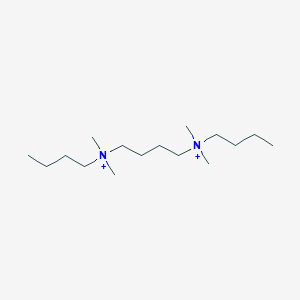
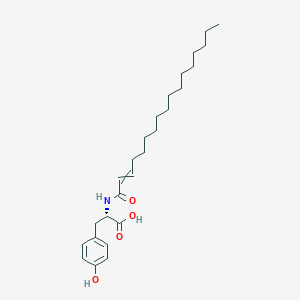
![2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217196.png)

